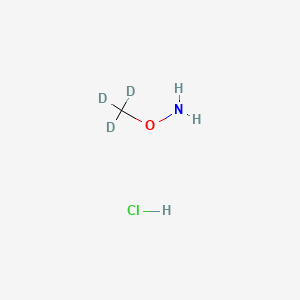

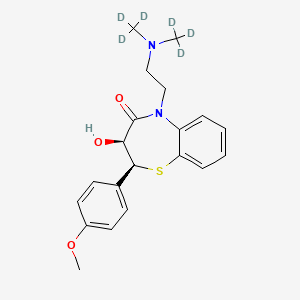

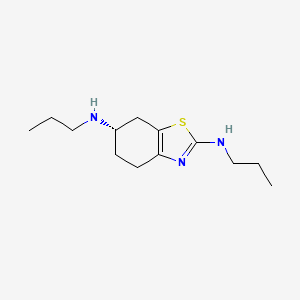

Ulifloxacin-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ulifloxacin has demonstrated broad activity against both enteric and non-enteric gram-negative bacilli. It is highly active against a range of pathogens causing gastroenteritis, such as Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp. This potency is mirrored in comparisons with other oral agents, showing ulifloxacin's efficacy in combating gastroenteritis-producing pathogens, which may suggest similar applications for its derivative, ulifloxacin-d8 in research exploring microbial resistance patterns and antimicrobial efficacy (Fritsche, Biedenbach, & Jones, 2008).

Lung Tissue Penetration

Research into ulifloxacin's pharmacokinetics reveals its effective distribution into epithelial lining fluid (ELF) and lung tissue, highlighting a significant active uptake mechanism from plasma to lung. This characteristic suggests this compound could be utilized in studies aimed at understanding the transport mechanisms of drugs to specific tissues, potentially aiding in the development of targeted therapeutic strategies for pneumonia and other lung infections (Aoki, Iguchi, Hayashi, Shibasaki, Kurosawa, & Hayashi, 2009).

Synergistic Effects in Biofilm Eradication

The combination of ulifloxacin with other antimicrobial agents, such as fosfomycin, has shown synergistic effects against Pseudomonas aeruginosa biofilms. This finding is critical for addressing biofilm-associated infections, suggesting that this compound could serve as a model compound in studies investigating combination therapy strategies to overcome bacterial biofilms and reduce the burden of chronic infections (Mikuniya, Kato, Kariyama, Monden, Hikida, & Kumon, 2005).

Clinical Isolate Activity

Ulifloxacin has been evaluated against clinical isolates from hospital settings, showing slightly higher activity against gram-negative isolates compared to other fluoroquinolones and similar activity against gram-positive strains as moxifloxacin. This highlights its potential utility in research focusing on hospital-acquired infections and the development of effective treatment regimens against multi-drug resistant strains (Geminiani, Tascini, Leonildi, Piaggesi, & Menichetti, 2007).

Optical Isomer Research

The preparation and determination of ulifloxacin's optical isomers underscore its potential in chirality studies, which are pivotal in drug development and synthesis. Understanding the pharmacological differences between isomers can lead to the development of more effective and safer therapeutic agents (Song-yan, 2010).

Safety and Hazards

The safety data sheet for Levofloxacin-d8, a similar compound, suggests that it should be used only for laboratory use and not for medicinal, household, or other uses . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Wirkmechanismus

Target of Action

Ulifloxacin-d8, the active metabolite of prulifloxacin, primarily targets bacterial DNA gyrase . This enzyme is essential for bacterial DNA replication, transcription, repair, and recombination . This compound exhibits broad activity against enteric and nonenteric gram-negative bacilli .

Mode of Action

This compound, like other fluoroquinolones, prevents bacterial DNA replication by inhibiting bacterial DNA gyrase . This interaction disrupts the supercoiling and unwinding of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot replicate or repair its DNA, leading to cell death .

Biochemical Pathways

This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, which is a critical step in the DNA replication process . This disruption in the DNA replication pathway leads to the death of the bacterial cell .

Pharmacokinetics

This compound is the deuterium-labeled version of ulifloxacin . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Prulifloxacin, the prodrug of ulifloxacin, is metabolized to ulifloxacin in the body . The exposure to ulifloxacin increases as renal function decreases due to a lower ulifloxacin clearance . The pharmacokinetics of ulifloxacin are significantly changed only in patients with severe renal impairment .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting DNA gyrase, this compound prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death . This compound has been shown to be highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobials can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Additionally, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all play a role in the effectiveness and stability of this compound .

Biochemische Analyse

Biochemical Properties

Ulifloxacin-d8, like its parent compound Ulifloxacin, interacts with various enzymes and proteins. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. The nature of these interactions involves the inhibition of these enzymes, leading to the prevention of bacterial DNA replication and thus, bacterial growth.

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. By inhibiting key enzymes involved in bacterial DNA replication, this compound can effectively halt the growth and proliferation of bacteria. This can influence cellular functions such as cell signaling pathways, gene expression, and cellular metabolism, particularly in bacterial cells.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound inhibits their activity, preventing the unwinding and resealing of DNA that is necessary for replication. This leads to the cessation of bacterial DNA replication and, consequently, bacterial growth.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its pharmacokinetic properties. Exposure to this compound increases as renal function decreases due to a lower Ulifloxacin clearance . The amount of Ulifloxacin excreted in urine over a 24-h dosing period was similar in subjects with normal renal function and patients with mild impaired renal function, but lower in those with moderate and severe renal impairment .

Dosage Effects in Animal Models

Studies on Prulifloxacin, the prodrug of Ulifloxacin, have shown excellent protective effects in vivo in experimental animal models of systemic, respiratory, and urinary tract infection .

Metabolic Pathways

Ulifloxacin, the parent compound of this compound, undergoes negligible phase I metabolism, and is mainly eliminated unchanged, partially as glucuronate, through the urine and faeces via biliary excretion .

Transport and Distribution

This compound is expected to be transported and distributed within cells and tissues in a manner similar to Ulifloxacin. Studies have shown that Ulifloxacin is predominantly eliminated via the kidneys and in the faeces . It penetrates well into the respiratory tract, with lung/plasma concentration ratios that increase with time .

Subcellular Localization

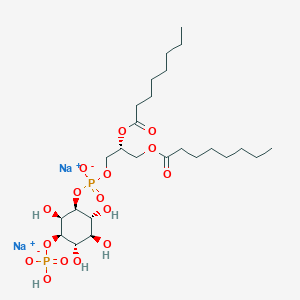

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ulifloxacin-d8 can be achieved by deuteration of Ulifloxacin.", "Starting Materials": ["Ulifloxacin", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Ethyl acetate (EtOAc)", "Water (H2O)"], "Reaction": [ "Step 1: Dissolve Ulifloxacin in D2O and add NaOH to make it alkaline.", "Step 2: Heat the mixture at 60-70°C for several hours to allow for deuteration.", "Step 3: Acidify the reaction mixture with HCl to pH 1-2.", "Step 4: Extract the product with EtOAc and wash the organic layer with water.", "Step 5: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain Ulifloxacin-d8 as a white solid." ] } | |

CAS-Nummer |

1246820-95-0 |

Molekularformel |

C16H16FN3O3S |

Molekulargewicht |

357.429 |

IUPAC-Name |

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |

InChI-Schlüssel |

SUXQDLLXIBLQHW-UDCOFZOWSA-N |

SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |

Synonyme |

6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; AF 3013; NAD 394; NM 394; _x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)